The Discovery and Development of Lenacapavir: A First-in-Class HIV Capsid Inhibitor
The Discovery and Development of Lenacapavir: A First-in-Class HIV Capsid Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Lenacapavir (B1654289) (formerly GS-6207) is a first-in-class, long-acting inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein.[1][2] Developed by Gilead Sciences, it represents a significant advancement in antiretroviral therapy, offering a novel mechanism of action and the potential for twice-yearly dosing for both treatment and prevention of HIV-1 infection.[3][4] Lenacapavir disrupts multiple essential steps in the viral lifecycle, including nuclear import of proviral DNA, virus assembly and release, and the formation of a mature capsid core.[1][5][6] Its high potency, with picomolar activity against various HIV-1 subtypes, and its unique resistance profile make it a critical new option for heavily treatment-experienced individuals with multidrug-resistant HIV-1.[5][7] Furthermore, clinical trials have demonstrated its remarkable efficacy as a pre-exposure prophylaxis (PrEP) agent.[8][9] This guide provides a comprehensive technical overview of the discovery, mechanism of action, preclinical and clinical development of lenacapavir.
Discovery and Medicinal Chemistry
The journey to discover lenacapavir began with a screening campaign initiated in 2006 to identify small molecules that could disrupt the protein-protein interactions necessary for the assembly of the HIV-1 capsid.[3][10] The HIV-1 capsid is a conical structure composed of approximately 1,500 p24 capsid protein monomers, which protects the viral genome and is crucial for multiple stages of the viral lifecycle.[3][11] Through numerous cycles of compound design and optimization, researchers at Gilead Sciences developed a molecule with a complex structure that affords its unique multistage inhibitory activity.[3][4] The final compound, lenacapavir, is characterized by its high metabolic stability, attributed in part to its significant fluorine content, and exceptional antiviral potency.[2]
Mechanism of Action
Lenacapavir exerts its antiviral effect by binding directly to a conserved interface between adjacent capsid protein (p24) subunits within the viral capsid.[1][11] This binding has a dual effect on capsid stability and function, interfering with both early and late stages of the HIV-1 replication cycle.[1][6]
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Early Stage Inhibition: In the early phase of infection, after the virus enters a host cell, lenacapavir binding over-stabilizes the capsid core.[1] This prevents the timely uncoating and release of the viral reverse transcription complex, thereby inhibiting the nuclear import of proviral DNA.[1][12]
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Late Stage Inhibition: During the late phase of the viral lifecycle, lenacapavir interferes with the assembly and maturation of new virions.[1][13] It disrupts the proper formation of the capsid core, leading to the production of malformed, non-infectious viral particles.[5][13]
This multi-stage mechanism of action is distinct from all other approved classes of antiretroviral drugs and contributes to its high barrier to resistance and lack of cross-resistance with existing therapies.[5][12]
Preclinical Development
Antiviral Activity
Lenacapavir has demonstrated potent antiviral activity against a broad range of HIV-1 isolates, including those resistant to existing classes of antiretroviral drugs.[5] Its efficacy has been established in various in vitro cell-based assays.
| Parameter | Value | Cell Type/Condition | Reference |
| EC50 | 105 pM | MT-4 cells (HIV-1 infected) | [2][5] |
| EC50 | 32 pM | Primary human CD4+ T cells | [5] |
| EC50 | 56 pM | Macrophages | [5] |
| EC50 | 20-160 pM | 23 clinical isolates of HIV-1 | [5] |
| EC50 | 885 pM | HIV-2 isolates | [5] |
EC50: Half-maximal effective concentration
Resistance Profile
In vitro resistance selection studies have identified several mutations in the HIV-1 capsid protein that confer reduced susceptibility to lenacapavir.[1] The most common resistance-associated mutations (RAMs) include L56I, M66I, Q67H, K70N, N74D, N74S, and T107N.[14] Notably, many of these mutations are associated with a significant reduction in viral replication capacity.[1][14] For example, the M66I mutation, which confers a greater than 2000-fold reduction in susceptibility, results in a replication capacity of only 1.5% compared to the wild-type virus.[14] Importantly, lenacapavir maintains its activity against HIV-1 strains with resistance to nucleoside reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), protease inhibitors (PIs), and integrase strand transfer inhibitors (INSTIs).[5]
Pharmacokinetics
Preclinical pharmacokinetic studies in animal models demonstrated that lenacapavir has a long half-life, supporting its development as a long-acting injectable formulation.[5]
| Parameter | Oral Administration | Subcutaneous Injection | Reference |
| Plasma Half-life | 10-12 days | 8-12 weeks | [5] |
| Bioavailability | 6-10% | Not specified | [12] |
Clinical Development
Lenacapavir has undergone a comprehensive clinical development program to evaluate its safety, efficacy, and pharmacokinetics for both the treatment of HIV-1 infection and for PrEP.
Clinical Trials for HIV-1 Treatment
CAPELLA (NCT04150068): A Phase 2/3 study in heavily treatment-experienced adults with multidrug-resistant HIV-1.[14][15]
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Design: Participants on a failing antiretroviral regimen were randomized to receive oral lenacapavir or placebo for 14 days, followed by subcutaneous lenacapavir every 6 months in combination with an optimized background regimen.[14][15]
-
Key Efficacy Endpoint: At week 52, 83% of participants receiving lenacapavir in combination with an optimized background regimen achieved an HIV-1 RNA viral load of less than 50 copies/mL.[14]
-
Safety: The most common adverse events were injection site reactions, which were generally mild to moderate.[14]
CALIBRATE (NCT04143594): A Phase 2 study in treatment-naïve adults with HIV-1.[6][16]
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Design: This study evaluated both oral and subcutaneous lenacapavir in combination with other antiretrovirals.[6][16] Participants were randomized to different treatment arms, including subcutaneous lenacapavir with emtricitabine/tenofovir (B777) alafenamide (F/TAF), followed by a switch to either tenofovir alafenamide (TAF) or bictegravir (B606109) (BIC).[14]
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Key Efficacy Endpoint: High rates of virologic suppression were observed at week 54, with 90% of participants in the subcutaneous lenacapavir + TAF arm and 85% in the subcutaneous lenacapavir + BIC arm achieving an undetectable viral load.[14]
-
Safety: Lenacapavir was generally well-tolerated, with no study drug-related serious adverse events.[14]
Clinical Trials for HIV-1 Prevention (PrEP)
The PURPOSE program is a series of clinical trials evaluating the safety and efficacy of twice-yearly injectable lenacapavir for PrEP in diverse populations.[17][18]
PURPOSE 1 (NCT04994509): A Phase 3 study in cisgender women in sub-Saharan Africa.[11][17]
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Design: A randomized, double-blind, active-controlled study comparing twice-yearly subcutaneous lenacapavir to once-daily oral emtricitabine/tenofovir disoproxil fumarate (B1241708) (F/TDF) and once-daily oral F/TAF.[11]
-
Key Efficacy Endpoint: The trial was unblinded early due to demonstrating superiority, with zero incident cases of HIV infection in the lenacapavir group.[9]
PURPOSE 2 (NCT04925752): A Phase 3 study in cisgender men who have sex with men, transgender women, transgender men, and gender non-binary individuals.[19][20]
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Design: A randomized, double-blind, active-controlled study comparing twice-yearly subcutaneous lenacapavir to once-daily oral F/TDF.[19]
-
Key Efficacy Endpoint: The trial was also unblinded early for efficacy, showing a 96% reduction in HIV incidence compared to background HIV incidence.[9]
Experimental Protocols
In Vitro Antiviral Activity Assays
A detailed, standardized protocol for lenacapavir's antiviral assays is not publicly available. However, based on published literature, a generalized methodology can be described:
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Multi-Cycle Assays (e.g., using MT-2 or MT-4 cells):
-
Human T-cell lines (e.g., MT-2, MT-4) are cultured in appropriate media.
-
Cells are infected with a laboratory-adapted or clinical isolate of HIV-1 at a predetermined multiplicity of infection.
-
Immediately following infection, serial dilutions of lenacapavir are added to the cell cultures.
-
Cultures are incubated for a period that allows for multiple rounds of viral replication (typically 3-7 days).
-
The extent of viral replication is quantified by measuring a relevant endpoint, such as:
-
Cytopathic Effect (CPE): Visual assessment of cell death or the use of a colorimetric assay (e.g., MTT or XTT) to measure cell viability.
-
p24 Antigen Production: Quantification of the HIV-1 p24 capsid protein in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Reverse Transcriptase (RT) Activity: Measurement of RT activity in the supernatant as an indicator of viral particle production.
-
-
The EC50 value is calculated by plotting the percentage of inhibition of the viral replication endpoint against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
-
Single-Cycle Assays (e.g., using a reporter virus):
-
A replication-defective HIV-1 vector is engineered to express a reporter gene (e.g., luciferase or green fluorescent protein [GFP]) upon successful infection and integration.
-
Producer cells (e.g., HEK293T) are co-transfected with the vector plasmid and a plasmid expressing a viral envelope protein (e.g., VSV-G) to generate pseudotyped virus particles.
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Target cells (e.g., TZM-bl) are infected with the reporter virus in the presence of serial dilutions of lenacapavir.
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After an incubation period sufficient for one round of infection and reporter gene expression (typically 48-72 hours), the reporter gene activity is measured (e.g., luminescence or fluorescence).
-
The EC50 value is determined from the dose-response curve of reporter gene inhibition.
-
Resistance Analysis
-
Genotypic Analysis: For clinical samples from individuals experiencing virologic failure, viral RNA is extracted from plasma. The HIV-1 gag gene, which encodes the capsid protein, is amplified using reverse transcription-polymerase chain reaction (RT-PCR). The amplified DNA is then sequenced (e.g., by Sanger or next-generation sequencing) to identify mutations known to be associated with lenacapavir resistance.
-
Phenotypic Analysis:
-
Site-Directed Mutagenesis: Specific resistance-associated mutations are introduced into an infectious molecular clone of HIV-1 using standard molecular biology techniques.
-
Virus Production: The mutated plasmid DNA is transfected into a suitable cell line (e.g., HEK293T) to produce infectious virus particles.
-
Susceptibility Testing: The susceptibility of the mutant virus to lenacapavir is then determined using one of the in vitro antiviral activity assays described above. The result is typically expressed as the fold-change in EC50 compared to the wild-type virus.
-
Pharmacokinetic Analysis
A generalized workflow for determining the pharmacokinetic profile of lenacapavir in clinical trials is as follows:
-
Sample Collection: Blood samples are collected from study participants at predefined time points before and after the administration of oral or subcutaneous lenacapavir.
-
Plasma Separation: Plasma is separated from whole blood by centrifugation and stored frozen until analysis.
-
Sample Preparation: A simple protein precipitation with a solvent like acetonitrile (B52724) is typically performed to extract lenacapavir from the plasma matrix.
-
Quantification by LC-MS/MS: Lenacapavir concentrations in the processed plasma samples are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[12][21] This involves:
-
Chromatographic separation of lenacapavir from other plasma components on a suitable column (e.g., C18).
-
Ionization of the analyte using a technique such as electrospray ionization (ESI).
-
Detection and quantification using a mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.
-
-
Pharmacokinetic Parameter Calculation: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t1/2 (half-life) using non-compartmental analysis.
Conclusion
Lenacapavir represents a paradigm shift in the management of HIV-1 infection. Its novel mechanism of action, potent antiviral activity against multidrug-resistant strains, and long-acting formulation address significant unmet needs in both HIV-1 treatment and prevention. The comprehensive preclinical and clinical development program has established its efficacy and safety profile, leading to its approval for use in heavily treatment-experienced individuals and demonstrating remarkable potential as a twice-yearly PrEP agent. Ongoing research will continue to explore the full potential of lenacapavir in combination with other long-acting antiretrovirals, paving the way for more convenient and effective HIV-1 treatment and prevention strategies.
References
- 1. natap.org [natap.org]
- 2. Discovery of Lenacapavir: First-in-Class Twice-Yearly Capsid Inhibitor for HIV‑1 Treatment and Pre-exposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of an ultra-high performance liquid chromatography-tandem mass spectrometry method for quantifying lenacapavir plasma concentrations: application to therapeutic monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]
- 5. Highlights on the Development, Related Patents, and Prospects of Lenacapavir: The First-in-Class HIV-1 Capsid Inhibitor for the Treatment of Multi-Drug-Resistant HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Lenacapavir: a first-in-class HIV-1 capsid inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical Recommendation for the Use of Injectable Lenacapavir as HIV Preexposure Prophylaxis â United States, 2025 | MMWR [cdc.gov]
- 9. eatg.org [eatg.org]
- 10. Antiviral Activity of Lenacapavir Against Human Immunodeficiency Virus Type 2 (HIV-2) Isolates and Drug-Resistant HIV-2 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gilead.com [gilead.com]
- 12. japsonline.com [japsonline.com]
- 13. researchgate.net [researchgate.net]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. [PDF] Establishment and validation of LC-MS/MS technique for Lenacapavir quantification in rat plasma, with application to pharmacokinetic assessment | Semantic Scholar [semanticscholar.org]
- 16. swissmedic.ch [swissmedic.ch]
- 17. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]
- 18. PURPOSE Trials for Lenacapavir | HIV Prevention [purposestudies.com]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. Phenotypic Characterization of Replication‐Impaired Lenacapavir‐Resistant HIV Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development and validation of an ultra-high performance liquid chromatography-tandem mass spectrometry method for quantifying lenacapavir plasma concentrations: Application to therapeutic monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
